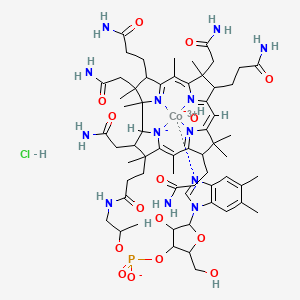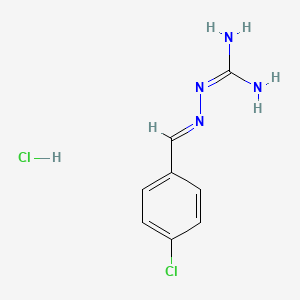
Hydroxocobalamin xhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.
Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.
Wirkmechanismus
Target of Action
Hydroxocobalamin hydrochloride, also known as vitamin B12a, is primarily used by the body . It targets cells throughout the body, as it is essential for DNA synthesis and cellular energy production .
Mode of Action
Hydroxocobalamin hydrochloride acts as a precursor to cyanocobalamin (vitamin B12). Cyanocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, used in cell replication and hematopoiesis . In the presence of cyanide, each hydroxocobalamin molecule can bind one cyanide ion by displacing it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .
Biochemical Pathways
Hydroxocobalamin hydrochloride is involved in numerous biochemical pathways. As a form of vitamin B12, it plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood. It is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production .
Pharmacokinetics
It has a very high protein binding capacity, forming various cobalamin-III complexes . The distribution volume of free cobalamins-III is between 280.7 to 349.5 L, and total cobalamins-III is between 21.8 to 25.6 L . The compound is excreted in the urine, with 50% to 60% eliminated within the initial 72 hours . The elimination half-life is approximately 26 to 31 hours .
Result of Action
The primary result of hydroxocobalamin hydrochloride action is the prevention and treatment of vitamin B12 deficiency. This includes conditions arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets . It is also used for the treatment of known or suspected cyanide poisoning .
Action Environment
The action of hydroxocobalamin hydrochloride can be influenced by various environmental factors. For instance, certain dietary habits, such as vegan or macrobiotic diets, can lead to a deficiency in vitamin B12, thereby increasing the need for hydroxocobalamin hydrochloride . Furthermore, conditions such as alcoholism, malabsorption, and certain diseases can also affect the body’s ability to absorb and utilize this compound .
Biochemische Analyse
Biochemical Properties
Hydroxocobalamin Hydrochloride acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis .
Cellular Effects
Hydroxocobalamin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is required for the body to make DNA .
Molecular Mechanism
Hydroxocobalamin Hydrochloride exerts its effects at the molecular level through various mechanisms. Each Hydroxocobalamin Hydrochloride molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .
Temporal Effects in Laboratory Settings
The effects of Hydroxocobalamin Hydrochloride change over time in laboratory settings. It has been reported that the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days .
Dosage Effects in Animal Models
The effects of Hydroxocobalamin Hydrochloride vary with different dosages in animal models. In a porcine study of cyanide exposure, with pre-exposure antidote administration, licensed doses of Hydroxocobalamin Hydrochloride were effective at just lethal doses but ineffective at less than twice the estimated LD50 .
Metabolic Pathways
Hydroxocobalamin Hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, and cobalamins are absorbed in the ileum and stored in the liver .
Transport and Distribution
Hydroxocobalamin Hydrochloride is transported and distributed within cells and tissues. It is primarily hepatic, and cobalamins are absorbed in the ileum and stored in the liver .
Eigenschaften
CAS-Nummer |
59461-30-2 |
|---|---|
Molekularformel |
C62H90ClCoN13O15P |
Molekulargewicht |
1382.8 g/mol |
IUPAC-Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3 |
InChI-Schlüssel |
KEHNCSYXYMMUCO-UHFFFAOYSA-K |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Verwandte CAS-Nummern |
27085-12-7 59461-30-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges exist in providing hydroxocobalamin hydrochloride to pediatric patients, and how does the research presented address these challenges?
A1: One challenge is the lack of commercially available parenteral vitamin B12 solutions suitable for children under three years old in certain regions []. This necessitates compounding hydroxocobalamin hydrochloride into a stable, sterile, and preservative-free formulation appropriate for intramuscular administration in this sensitive patient population.
Q2: How does the stability of sterile filtered hydroxocobalamin hydrochloride compare to autoclaved solutions, and what are the implications for its preparation and shelf life?
A2: The research highlights a crucial difference in the stability of hydroxocobalamin hydrochloride solutions based on the sterilization method employed []. While sterile filtration yielded a stable solution with no detectable degradation products after 24 months at 2-8°C, autoclaving at 121°C for 15 minutes resulted in significant degradation. Specifically, the autoclaved solution exhibited a 20% decrease in hydroxocobalamin content and the presence of degradation products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)






![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)


![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)


